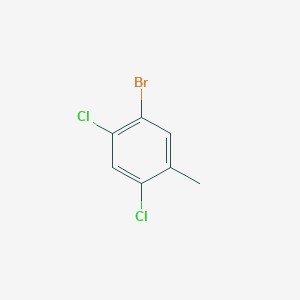

5-Bromo-2,4-dichlorotoluene

Description

Contextualization within Halogenated Aromatic Hydrocarbons

Halogenated aromatic hydrocarbons are a broad class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms. These compounds are known for their diverse applications and, in some cases, their environmental persistence. The reactivity of these compounds is influenced by the type and position of the halogen substituents on the aromatic ring.

5-Bromo-2,4-dichlorotoluene, with its specific arrangement of one bromine and two chlorine atoms, exhibits distinct chemical properties that set it apart from other halogenated toluenes. The presence of multiple halogens can influence the electronic nature of the aromatic ring, affecting its reactivity in various chemical transformations. The study of such compounds contributes to a deeper understanding of structure-activity relationships within this important class of chemicals.

Significance as a Versatile Chemical Intermediate in Organic Synthesis

The strategic placement of three different substituents on the toluene (B28343) ring—a methyl group, a bromine atom, and two chlorine atoms—provides multiple reactive sites, making this compound a highly versatile intermediate in organic synthesis. The bromine and chlorine atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Furthermore, the methyl group can undergo oxidation to form a carboxylic acid or other oxidized derivatives. This multifunctionality allows chemists to use this compound as a starting material for the construction of complex molecular architectures, including those found in pharmaceuticals and agrochemicals. For instance, it can be a precursor in the synthesis of certain insecticides and acaricides.

Overview of Key Academic Research Domains

The unique chemical characteristics of this compound have led to its application in several key areas of academic research. In medicinal chemistry, it is explored as a scaffold for the development of new drug candidates. The halogen atoms can be strategically replaced to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules.

In materials science, this compound and its derivatives are investigated for the creation of novel materials with specific electronic or optical properties. The study of its chemical reactions and physical properties also contributes to fundamental research in organic chemistry, providing insights into reaction mechanisms and the behavior of halogenated aromatic systems.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 85072-41-9 guidechem.comsigmaaldrich.com |

| Molecular Formula | C7H5BrCl2 nih.gov |

| Molecular Weight | 239.92 g/mol scbt.com |

| Appearance | Not explicitly stated, but related compounds are often liquids or solids. |

| Purity | Commercially available in purities such as 98% avantorsciences.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,4-dichloro-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNSANITIQULLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80607495 | |

| Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85072-41-9 | |

| Record name | 1-Bromo-2,4-dichloro-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80607495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 5 Bromo 2,4 Dichlorotoluene

Established Synthetic Routes to 5-Bromo-2,4-dichlorotoluene

Traditional methods for synthesizing this compound primarily rely on the direct bromination of 2,4-dichlorotoluene (B165549) through electrophilic aromatic substitution. This approach is well-documented and widely utilized in laboratory and industrial settings.

Electrophilic Aromatic Bromination of 2,4-Dichlorotoluene

The cornerstone of this compound synthesis is the electrophilic aromatic substitution reaction. fiveable.me In this process, an electrophile, typically a bromine cation or a polarized bromine molecule, attacks the electron-rich aromatic ring of 2,4-dichlorotoluene. The directing effects of the existing chloro and methyl substituents guide the incoming bromo group primarily to the C5 position, which is ortho to the methyl group and meta to both chlorine atoms.

The reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or iron(III) bromide (FeBr₃), which polarizes the brominating agent, increasing its electrophilicity. The selection of the catalyst and reaction conditions is crucial for achieving high regioselectivity and minimizing the formation of unwanted isomers.

Utilization of Brominating Agents (e.g., N-Bromosuccinimide, Molecular Bromine)

A variety of brominating agents can be employed for the synthesis of this compound, each with its own set of advantages and considerations.

Molecular Bromine (Br₂): This is a common and effective brominating agent for electrophilic aromatic substitution. When used in conjunction with a Lewis acid catalyst, it readily brominates 2,4-dichlorotoluene. prepchem.com The reaction is often carried out in a suitable solvent, such as tetrachloromethane or dichloromethane (B109758), at controlled temperatures to manage the reaction rate and selectivity. prepchem.com

N-Bromosuccinimide (NBS): NBS is a versatile reagent that can serve as a source of electrophilic bromine, particularly in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.org It is considered a safer and more convenient alternative to molecular bromine due to its solid nature and ease of handling. wikipedia.orgrsc.org The reaction with 2,4-dichlorotoluene using NBS typically proceeds under mild conditions. google.com The Wohl-Ziegler reaction, which involves NBS and a radical initiator, is primarily used for benzylic bromination rather than aromatic ring bromination. wikipedia.orgscientificupdate.com

Table 1: Comparison of Brominating Agents for 2,4-Dichlorotoluene

| Brominating Agent | Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| **Molecular Bromine (Br₂) ** | Lewis Acid (e.g., FeCl₃, FeBr₃) | Inert solvent, controlled temperature (e.g., 20-60°C) prepchem.com | High reactivity, cost-effective | Hazardous to handle, generates HBr byproduct |

| N-Bromosuccinimide (NBS) | Acid catalyst | Dichloromethane, 0°C to room temperature google.com | Safer solid reagent, easier handling | Can be less reactive, may require activation |

Emerging and Advanced Synthetic Strategies

To address the limitations of traditional batch synthesis, such as safety concerns and scalability issues, modern research has focused on developing advanced synthetic strategies. These include photochemical methods and continuous flow processes, which offer significant improvements in efficiency and control.

Photochemical Approaches to Halogenation

Photochemical methods utilize light energy to initiate halogenation reactions. These reactions often proceed via a free-radical mechanism. While benzylic bromination is a more common application of photochemistry in toluene (B28343) derivatives, research into direct aromatic halogenation under photochemical conditions is ongoing. scientificupdate.comacs.org The use of light can offer an alternative activation method to traditional Lewis acids, potentially leading to different selectivity profiles and milder reaction conditions. For instance, photocatalytic oxidative bromination has been successfully applied to 2,6-dichlorotoluene (B125461) using H₂O₂ and HBr in a microchannel reactor, suggesting potential applicability to other isomers. acs.orgacs.org

Continuous Flow Synthesis Techniques for Enhanced Production Efficiency

Continuous flow chemistry has emerged as a powerful tool for the synthesis of halogenated compounds, offering superior control over reaction parameters such as temperature, pressure, and mixing. rsc.orgrsc.org This technology is particularly advantageous for highly exothermic or hazardous reactions, such as bromination. rsc.orgacsgcipr.org

Table 2: Research Findings in Advanced Synthesis of Halogenated Toluenes

| Synthetic Strategy | Substrate | Key Findings | Reference |

|---|---|---|---|

| Photochemical Flow Chemistry | 2,4-Dichlorotoluene | Successful dibromination of the benzylic position using in-situ generated Br₂ under flow conditions. | rsc.orgrsc.org |

| Photocatalytic Oxidative Bromination | 2,6-Dichlorotoluene | Achieved high conversion (98.1%) and yield (91.4%) of 2,6-dichlorobenzyl bromide in a microchannel reactor using H₂O₂/HBr. | acs.orgacs.org |

| Continuous Flow Nitration | Halogenated alkyl benzenes | Demonstrated as a viable substrate group for continuous flow nitration, indicating the adaptability of flow systems for various electrophilic substitutions on similar structures. | google.com |

Catalytic Influences in this compound Synthesis

The choice of catalyst is a critical factor that significantly influences the outcome of the bromination of 2,4-dichlorotoluene. Lewis acids are the most common class of catalysts used for this electrophilic aromatic substitution.

Lewis Acid Catalysts: As previously mentioned, catalysts like ferric chloride (FeCl₃) and iron filings are frequently used to polarize the Br-Br bond in molecular bromine, thereby increasing its electrophilicity and facilitating the attack on the aromatic ring. lookchem.com The catalyst's role is to generate a more potent electrophile, which is essential for the reaction to proceed at a reasonable rate. fiveable.me The amount and type of Lewis acid can affect the regioselectivity of the bromination. For instance, in the chlorination of p-chlorotoluene, the use of specific catalysts like ferric chloride or antimony trichloride (B1173362) can influence the isomer distribution of the resulting dichlorotoluenes. google.com Similarly, in the bromination of 2,4-dichlorotoluene, the catalyst choice is pivotal for maximizing the yield of the desired 5-bromo isomer.

Zeolite Catalysts: While less common for this specific transformation, zeolites have been investigated as catalysts for various halogenation reactions of aromatic compounds. ncl.res.in Their shape-selective properties could potentially offer enhanced regioselectivity in the bromination of 2,4-dichlorotoluene, favoring the formation of the 5-bromo isomer by sterically hindering the formation of other isomers within the zeolite's porous structure.

Role of Lewis Acid Catalysts in Directing Halogenation

The direct bromination of an aromatic ring like 2,4-dichlorotoluene, which is deactivated by the presence of two electron-withdrawing chlorine atoms, necessitates the use of a catalyst to enhance the electrophilicity of the brominating agent. Lewis acids are indispensable for this purpose.

In this reaction, the Lewis acid, typically a metal halide such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), interacts with the brominating agent (e.g., molecular bromine, Br₂). This interaction polarizes the bromine-bromine bond, creating a more potent electrophile (Br⁺ character) in the form of a complex. This activation step is crucial for the electrophile to overcome the activation energy required to attack the electron-deficient benzene (B151609) ring.

The mechanism proceeds as follows:

Activation of Electrophile: The Lewis acid catalyst accepts a pair of electrons from one of the bromine atoms, forming a highly reactive complex (e.g., Br-Br-FeCl₃).

Electrophilic Attack: The π-electron system of the 2,4-dichlorotoluene ring attacks the terminal bromine atom of the activated complex. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, such as [FeCl₃Br]⁻, removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The choice of Lewis acid can influence the outcome of the reaction. Stronger Lewis acids can sometimes lead to undesired side reactions, such as isomerization of the dichlorotoluene starting material or the product itself, particularly at elevated temperatures. Therefore, milder catalysts are often selected to maintain control over the reaction's selectivity.

Optimization of Reaction Conditions for Regioselectivity and Yield

Achieving a high yield of the specific this compound isomer is challenging due to the directing effects of the substituents already present on the toluene ring. The methyl group (-CH₃) is an activating, ortho, para-director, while the chlorine atoms (-Cl) are deactivating, ortho, para-directors.

On the 2,4-dichlorotoluene substrate, there are three available positions for bromination: C3, C5, and C6.

Position 3: This position is ortho to the chlorine at C2 and meta to the methyl group and the chlorine at C4.

Position 5: This position is ortho to the chlorine at C4 and meta to the methyl group and the chlorine at C2.

Position 6: This position is ortho to both the methyl group and the chlorine at C2, making it electronically favorable but sterically hindered.

Research into the bromination of 2,4-dichlorotoluene often reports the formation of 3-Bromo-2,4-dichlorotoluene as a significant product, indicating that substitution at the C3 position is kinetically favorable under certain conditions. Selective synthesis of the 5-bromo isomer requires careful optimization of several parameters to steer the reaction away from other isomers.

Key Optimization Parameters:

Catalyst Selection: While strong Lewis acids like AlCl₃ can be used, they may promote isomerization. espublisher.com Milder catalysts like ferric chloride (FeCl₃) or iron powder (which forms FeCl₃ in situ) are often preferred for better regiocontrol. prepchem.com

Temperature Control: Electrophilic aromatic halogenations are sensitive to temperature. Lower temperatures generally favor the thermodynamically more stable product and can reduce the rate of side reactions. For instance, selective bromination of 2,4-dichlorotoluene to obtain the 3-bromo isomer is often conducted at controlled temperatures between 40–60°C. Achieving 5-bromo selectivity may require exploring an even lower temperature range to exploit subtle differences in activation energies for substitution at the various positions.

Solvent: The choice of solvent can influence the solubility of reactants and the stability of the intermediates. Common solvents for halogenation include halogenated hydrocarbons like dichloromethane or carbon tetrachloride, which are inert under the reaction conditions.

Brominating Agent: While molecular bromine is the classic reagent, N-Bromosuccinimide (NBS) can also be used, sometimes in conjunction with a radical initiator for benzylic bromination, but for aromatic ring bromination, it is used with an acid catalyst. scientificupdate.com The choice of reagent can affect the reactivity and selectivity profile.

The following interactive table summarizes documented conditions for the synthesis of the related 3-Bromo-2,4-dichlorotoluene and provides a theoretical comparison for the optimization toward this compound based on established chemical principles.

| Product Isomer | Starting Material | Catalyst | Brominating Agent | Temperature | Reported/Target Yield | Key Considerations |

|---|---|---|---|---|---|---|

| 3-Bromo-2,4-dichlorotoluene | 2,4-Dichlorotoluene | FeBr₃ or FeCl₃ | Bromine (Br₂) | 40–60°C | Variable | This is a commonly reported isomer. Reaction control is needed to prevent over-bromination. |

| This compound | 2,4-Dichlorotoluene | Milder Lewis Acid (e.g., Fe, ZnCl₂) or Zeolite Catalyst | Bromine (Br₂) | 0–25°C | Optimization Target | Lower temperatures and less active catalysts may improve selectivity by favoring substitution at the less sterically hindered C5 position over the C3 or C6 positions. Overcoming the challenge of forming other isomers is the primary goal. scientificupdate.com |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2,4 Dichlorotoluene

Nucleophilic Aromatic Substitution (NAS) Pathways

Nucleophilic aromatic substitution (NAS) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, NAS reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org The reaction typically proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Electronic Effects of Halogen Substituents on Aromatic Ring Reactivity

The reactivity of an aryl halide in NAS reactions is profoundly influenced by the electronic properties of its substituents. In 5-Bromo-2,4-dichlorotoluene, the aromatic ring is substituted with three halogen atoms (one bromine and two chlorine) and one methyl group.

Halogens exert a dual electronic effect:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond. This effect is dominant and deactivates the ring, making it more electron-deficient and thus more susceptible to attack by a nucleophile. mdpi.com

Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic pi-system. This effect donates electron density to the ring, particularly at the ortho and para positions relative to the halogen.

For halogens, the inductive effect strongly outweighs the mesomeric effect. Consequently, the bromine and chlorine atoms in this compound act as net electron-withdrawing groups, activating the ring towards nucleophilic attack. The presence of three such deactivating groups significantly lowers the electron density of the aromatic ring, making it a suitable substrate for NAS. The electron-donating methyl group has a comparatively small counteracting effect. The cumulative electron-withdrawing nature of the halogens stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, which is a crucial factor for the reaction to proceed. libretexts.org

| Substituent | Inductive Effect | Mesomeric (Resonance) Effect | Overall Effect on NAS Reactivity |

|---|---|---|---|

| -Cl (Chlorine) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Activating (Net Withdrawing) |

| -Br (Bromine) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+M) | Activating (Net Withdrawing) |

| -CH₃ (Methyl) | Weakly Electron-Donating (+I) | Weakly Electron-Donating (Hyperconjugation) | Deactivating |

Cross-Coupling Reaction Methodologies

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, often utilizing a metal catalyst. mit.edunih.gov For substrates like this compound, these methods allow for precise derivatization.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable in synthetic chemistry due to their mild reaction conditions and high tolerance for various functional groups. nobelprize.org The general mechanism for these reactions involves a catalytic cycle centered on a palladium complex, which typically alternates between Pd(0) and Pd(II) oxidation states. yonedalabs.com The cycle consists of three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., this compound), forming an organopalladium(II) complex. nobelprize.org

Transmetalation: An organometallic coupling partner (e.g., an organoboron, organotin, or organozinc compound) transfers its organic group to the palladium center, displacing the halide. nobelprize.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. organic-synthesis.com

A crucial aspect of reactions with polyhalogenated substrates like this compound is the potential for selective reactivity. The relative reactivity of carbon-halogen bonds in the oxidative addition step typically follows the trend: C–I > C–Br > C–OTf >> C–Cl. wikipedia.org This differential reactivity allows for selective coupling at the more reactive C-Br bond while leaving the C-Cl bonds intact for subsequent transformations.

Suzuki-Miyaura and Other Cross-Coupling Paradigms for Derivatization

The Suzuki-Miyaura coupling, first reported in 1979, is a widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound (typically a boronic acid or boronic ester). wikipedia.org It is favored for its mild conditions, the low toxicity and stability of the boron reagents, and its broad functional group tolerance. lmaleidykla.lt

For this compound, the Suzuki-Miyaura reaction can be employed to selectively form a new carbon-carbon bond at the 5-position. By reacting it with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base, the bromine atom can be selectively replaced.

| Component | Typical Reagents/Conditions | Role in the Reaction |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. organic-chemistry.org |

| Solvent | Toluene (B28343), Dioxane, THF, Ethanol/Water mixtures | Dissolves reactants and facilitates the reaction. wikipedia.org |

Other cross-coupling paradigms, such as the Heck reaction (coupling with an alkene), Sonogashira coupling (coupling with a terminal alkyne), and Buchwald-Hartwig amination (forming a C-N bond), could also be applied to selectively functionalize the C-Br position of this compound, providing access to a wide range of complex derivatives.

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound is not limited to substitutions on the aromatic ring; the methyl group also serves as a handle for chemical transformations through oxidation, while the halogen atoms can be removed via reduction.

Oxidation: The benzylic methyl group is susceptible to oxidation.

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid, yielding 5-bromo-2,4-dichlorobenzoic acid. This transformation is a common strategy for introducing a carboxylic acid functional group onto an aromatic ring.

Benzylic Bromination: Under free-radical conditions, for instance using N-Bromosuccinimide (NBS) with a radical initiator or light, the methyl group can undergo halogenation to form 5-bromo-2,4-dichlorobenzyl bromide. Photocatalytic oxidative bromination using H₂O₂ and HBr has also been shown to be effective for related dichlorotoluenes. researchgate.net

Reduction: The halogen substituents can be removed through reduction reactions.

Catalytic Hydrogenation: Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and hydrogen gas (H₂) can lead to dehalogenation. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, selective reduction of the bromine atom is often possible under carefully controlled conditions, yielding 2,4-dichlorotoluene (B165549). More forcing conditions would lead to the removal of the chlorine atoms as well.

Reduction of Related Functional Groups: While this compound itself does not have readily reducible groups other than the halogens, related synthetic precursors might. For instance, the reduction of a nitro group to an amine is a common transformation in the synthesis of complex aromatic compounds. google.com

| Reaction Type | Reagents | Reactive Site | Expected Product |

|---|---|---|---|

| Oxidation | KMnO₄ or H₂CrO₄ | Methyl Group (-CH₃) | 5-Bromo-2,4-dichlorobenzoic acid |

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | Methyl Group (-CH₃) | 5-Bromo-2,4-dichlorobenzyl bromide |

| Selective Reduction (Dehalogenation) | H₂, Pd/C (controlled conditions) | Carbon-Bromine Bond (C-Br) | 2,4-Dichlorotoluene |

| Full Reduction (Dehalogenation) | H₂, Pd/C (forcing conditions) | All Carbon-Halogen Bonds | Toluene |

Selective Oxidation of the Methyl Group to Carboxylic Acid Derivatives

The methyl group of this compound can be selectively oxidized to a carboxylic acid, yielding 5-bromo-2,4-dichlorobenzoic acid. This transformation is a valuable synthetic route to a key intermediate in the production of various pharmaceuticals. While direct oxidation of this compound is not extensively detailed in publicly available literature, the oxidation of analogous chlorotoluenes provides insight into the likely reaction conditions.

Generally, the oxidation of the methyl group on an aromatic ring can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. The reaction with KMnO₄ is typically carried out in an aqueous solution, often under basic or neutral conditions, and requires heating to drive the reaction to completion. The mechanism is thought to involve the formation of a manganese ester, which is subsequently hydrolyzed to the carboxylic acid.

A patented method for the synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid involves a bromination step using N-bromosuccinimide (NBS) in a sulfuric acid system. This indicates that the chloro- and bromo-substituted benzene (B151609) ring is stable to these oxidative and electrophilic conditions, allowing for selective reaction at other sites. Another patent describes the preparation of 5-bromo-2-chlorobenzoic acid from 2-chloro-trichloromethyl-benzene via bromination followed by hydrolysis, highlighting that a pre-oxidized methyl group equivalent can be a precursor to the final carboxylic acid.

Based on these related transformations, the direct oxidation of this compound to 5-bromo-2,4-dichlorobenzoic acid would likely proceed under conditions similar to those used for other chlorotoluenes. The choice of oxidant and reaction conditions would be crucial to ensure high yield and selectivity, avoiding unwanted side reactions such as further halogenation or degradation of the aromatic ring.

Table 1: Plausible Reagents for the Oxidation of this compound

| Reagent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Aqueous solution, heat | 5-Bromo-2,4-dichlorobenzoic acid |

| Chromic Acid (H₂CrO₄) | Aqueous solution, heat | 5-Bromo-2,4-dichlorobenzoic acid |

| Nitric Acid (HNO₃) | Concentrated, heat | 5-Bromo-2,4-dichlorobenzoic acid |

Reduction Strategies for Halogen Removal and Alkane Formation

The halogen substituents on the aromatic ring of this compound can be selectively removed through various reduction methods. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) allows for controlled dehalogenation. The C-Br bond is generally weaker and more susceptible to cleavage than the C-Cl bond, enabling selective debromination under appropriate conditions.

Catalytic hydrogenation is a common and effective method for the reductive dehalogenation of aryl halides. This process typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like formic acid or ammonium (B1175870) formate. The reaction proceeds via the oxidative addition of the aryl halide to the palladium catalyst, followed by hydrogenolysis of the resulting palladium-aryl intermediate. By carefully controlling the reaction conditions, such as catalyst loading, hydrogen pressure, and temperature, it is possible to achieve selective removal of the bromine atom while leaving the chlorine atoms intact.

For the complete removal of all halogen atoms to form 2,4-dichlorotoluene or even toluene, more forcing reaction conditions would be required. This might involve higher catalyst loadings, increased hydrogen pressure, and elevated temperatures. Other reducing agents, such as zinc dust in the presence of an acid or certain metal hydride reagents, can also be employed for the dehalogenation of aryl halides.

Table 2: Potential Reduction Strategies for this compound

| Reagent/Catalyst | Conditions | Expected Major Product |

| H₂, Pd/C | Mild conditions (e.g., room temp, 1 atm H₂) | 2,4-Dichlorotoluene |

| H₂, Pd/C | Forcing conditions (e.g., high temp, high pressure) | Toluene |

| Zn, H⁺ | Acidic medium | 2,4-Dichlorotoluene or Toluene |

| NaBH₄, PdCl₂ | Alcoholic solvent | 2,4-Dichlorotoluene |

Radical Reaction Pathways and Their Chemical Transformations

The methyl group of this compound is susceptible to free radical reactions, particularly halogenation, under the influence of UV light or radical initiators. This reactivity is analogous to that of other toluene derivatives. For instance, the photocatalytic benzylic bromination of 2,6-dichlorotoluene (B125461) to 2,6-dichlorobenzyl bromide has been studied and provides a model for the expected reactivity of this compound. researchgate.net

The free radical halogenation of the methyl group proceeds via a chain mechanism involving three key steps: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Br₂) by UV light or heat to generate two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group of this compound, forming a stable benzylic radical and a molecule of hydrogen halide. This benzylic radical then reacts with another halogen molecule to form the halogenated product (e.g., 5-bromo-2,4-dichlorobenzyl bromide) and a new halogen radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radicals in the system.

The selectivity of this reaction is influenced by the stability of the benzylic radical intermediate, which is resonance-stabilized by the aromatic ring. Bromination is generally more selective than chlorination in free radical reactions. masterorganicchemistry.comyoutube.com This is because the hydrogen abstraction step is endothermic for bromine, leading to a later transition state that more closely resembles the benzylic radical. Consequently, the stability of the radical has a greater influence on the reaction rate, favoring abstraction of the benzylic hydrogens.

Further radical reactions can occur to introduce additional halogen atoms onto the methyl group, leading to the formation of di- and tri-halogenated products. The extent of this multiple halogenation can be controlled by adjusting the reaction conditions, such as the stoichiometry of the reactants.

Mechanistic Studies of Aromatic Rearrangements and Isomerization in Halogenated Toluene Systems

Proton Attack on the Methyl Group Leading to Rearrangement Products

Under strongly acidic conditions, it is conceivable that protonation could occur on the aromatic ring of this compound, leading to the formation of a sigma complex (arenium ion). The migration of substituents, including the methyl group or halogen atoms, could then potentially occur within this intermediate, leading to isomeric products. However, such rearrangements are generally not facile for simple halogenated toluenes under typical acidic conditions. The stability of the aromatic ring and the high energy barrier for substituent migration make these processes energetically unfavorable. More commonly, electrophilic substitution reactions would be expected to occur on the aromatic ring if a suitable electrophile is present.

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2,4 Dichlorotoluene and Its Derivatives

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

The FTIR spectrum of 5-Bromo-2,4-dichlorotoluene is characterized by a series of absorption bands corresponding to the fundamental vibrational modes of the molecule. The interpretation of these bands is based on the expected frequencies for the vibrations of the substituted benzene (B151609) ring and the methyl group.

Key vibrational modes observed in the FTIR spectrum include the C-H stretching vibrations of the aromatic ring and the methyl group, which typically appear in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-C stretching vibrations within the aromatic ring give rise to a set of characteristic bands in the 1600-1400 cm⁻¹ region. The positions of these bands are sensitive to the substitution pattern on the benzene ring.

The presence of the halogen substituents (bromine and chlorine) significantly influences the vibrational spectrum. The C-Cl stretching vibrations are expected to produce strong absorptions in the 800-600 cm⁻¹ region, while the C-Br stretching vibration typically appears at lower frequencies, generally in the 600-500 cm⁻¹ range. The precise location of these bands can be influenced by coupling with other vibrational modes.

In-plane and out-of-plane C-H bending vibrations also provide valuable structural information and are observed at lower frequencies in the spectrum.

FTIR Spectral Data for this compound (Predicted)

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3080 | Aromatic C-H Stretch |

| ~2960 | Methyl C-H Asymmetric Stretch |

| ~2870 | Methyl C-H Symmetric Stretch |

| ~1570 | C=C Aromatic Ring Stretch |

| ~1450 | C=C Aromatic Ring Stretch |

| ~1380 | Methyl Symmetric Bend |

| ~1030 | Aromatic C-H In-plane Bend |

| ~820 | C-Cl Stretch |

| ~680 | C-Cl Stretch |

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

Complementing the FTIR data, the FT-Raman spectrum of this compound provides information on non-polar or weakly polar bonds. The selection rules for Raman spectroscopy differ from those for infrared spectroscopy, often resulting in the observation of different vibrational modes.

In the FT-Raman spectrum, the symmetric vibrations of the molecule are often more intense. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. The C-Cl and C-Br stretching vibrations are also observable and can provide confirmatory evidence for the assignments made from the FTIR spectrum. The symmetric stretching of the C-CH₃ bond is also expected to be Raman active.

FT-Raman Spectral Data for this compound (Predicted)

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3070 | Aromatic C-H Stretch |

| ~2930 | Methyl C-H Symmetric Stretch |

| ~1580 | C=C Aromatic Ring Stretch |

| ~1250 | Aromatic Ring Breathing Mode |

| ~810 | C-Cl Stretch |

| ~670 | C-Cl Stretch |

Normal Coordinate Analysis and Detailed Vibrational Assignments

A normal coordinate analysis (NCA) is a theoretical method used to assign the observed vibrational frequencies to specific molecular motions. This analysis involves constructing a theoretical model of the molecule's force field and calculating the expected vibrational frequencies. By comparing the calculated frequencies with the experimental data from FTIR and FT-Raman spectroscopy, a detailed and reliable assignment of the vibrational modes can be achieved.

For this compound, the NCA would consider the geometry of the molecule, the masses of the atoms, and the force constants associated with bond stretching, angle bending, and torsional motions. The results of the NCA would provide a quantitative description of the contribution of each internal coordinate (e.g., a specific bond stretch or angle bend) to each normal mode of vibration. This detailed assignment is crucial for a complete understanding of the molecule's vibrational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. Due to the substitution pattern, the two remaining aromatic protons are in different chemical environments and are expected to appear as distinct signals.

The chemical shifts of the aromatic protons are influenced by the electronic effects of the halogen substituents. The chlorine atoms and the bromine atom are electron-withdrawing groups, which deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values) compared to unsubstituted toluene (B28343). The proton ortho to the bromine and meta to the two chlorine atoms would likely be the most deshielded. The other aromatic proton, positioned between a chlorine and the methyl group, will also be deshielded.

The methyl protons are expected to appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. The chemical shift of the methyl group will also be influenced by the electronic environment of the aromatic ring.

¹H NMR Spectral Data for this compound (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 | s | 1H | Aromatic H |

| ~7.3 | s | 1H | Aromatic H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum of this compound will provide information on the seven distinct carbon environments in the molecule. The aromatic region of the spectrum will show six signals corresponding to the six carbons of the benzene ring, while the aliphatic region will show one signal for the methyl carbon.

The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbons directly bonded to the electronegative chlorine and bromine atoms (C-Cl and C-Br) will be deshielded and appear at lower field. The other aromatic carbons will also show distinct chemical shifts based on their position relative to the substituents. The carbon bearing the methyl group will be shielded relative to the other substituted carbons.

The methyl carbon will appear at a characteristic upfield chemical shift. The precise chemical shifts can be predicted using empirical additivity rules or computational methods.

¹³C NMR Spectral Data for this compound (Predicted)

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~138 | Aromatic C-CH₃ |

| ~135 | Aromatic C-Cl |

| ~133 | Aromatic C-Cl |

| ~132 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~120 | Aromatic C-Br |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of conjugated systems, such as the aromatic ring in this compound. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals in aromatic compounds) to higher energy orbitals (π* orbitals). The wavelengths at which these absorptions occur, and their intensities, are highly dependent on the molecular structure.

For this compound, the parent chromophore is the benzene ring. The electronic spectrum of benzene exhibits characteristic absorption bands arising from π → π* transitions. The substitution of the benzene ring with a methyl group (to form toluene) and halogen atoms (chlorine and bromine) introduces auxochromic effects, which modify the absorption characteristics.

Expected Spectral Features of this compound:

The presence of the methyl group and halogen atoms is expected to cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands of the benzene ring. This is due to the extension of the conjugated system and the electronic effects of the substituents. The chlorine and bromine atoms, with their lone pairs of electrons, can participate in resonance with the aromatic ring, further influencing the energy of the molecular orbitals.

The UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) is anticipated to show two main absorption bands, analogous to other substituted benzenes:

A strong absorption band (E-band) is expected to appear in the region of 200-230 nm. This band corresponds to a transition to a higher energy excited state.

A weaker, fine-structured band (B-band) is anticipated at longer wavelengths, likely in the 260-290 nm range. This band, characteristic of the benzene chromophore, arises from a symmetry-forbidden transition that becomes partially allowed due to the substitution pattern.

The molar absorptivity (ε) for the E-band is expected to be significantly higher than that for the B-band. The exact positions (λmax) and intensities of these bands would be influenced by the solvent polarity, with more polar solvents potentially causing a loss of fine structure and a slight shift in the absorption maxima.

Hypothetical UV-Vis Spectral Data for this compound and a Derivative:

The following interactive table presents hypothetical, yet scientifically plausible, UV-Vis absorption data for this compound and a hypothetical derivative, 5-Bromo-2,4-dichloro-3-nitrotoluene, to illustrate the expected influence of an additional strong electron-withdrawing group.

| Compound Name | Solvent | λmax (E-band) (nm) | ε (E-band) (L mol-1 cm-1) | λmax (B-band) (nm) | ε (B-band) (L mol-1 cm-1) | Electronic Transitions |

| This compound | Hexane | ~215 | ~8,000 | ~275 | ~300 | π → π |

| 5-Bromo-2,4-dichloro-3-nitrotoluene | Hexane | ~250 | ~10,000 | ~320 | ~1,500 | π → π and n → π* |

Note: The data in this table is estimated based on the spectroscopic properties of similar halogenated and nitrated toluenes and is intended for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a molecule.

Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), we can predict the key structural features and packing motifs based on the analysis of related halogenated aromatic compounds.

Expected Solid-State Structural Features:

The crystal structure of this compound would be expected to be influenced by a combination of van der Waals forces and specific intermolecular interactions involving the halogen atoms. The planar aromatic rings would likely stack in an offset fashion to minimize steric hindrance and optimize π-π interactions.

Hypothetical Crystallographic Data for a Derivative:

To illustrate the type of data obtained from an X-ray crystallographic study, the following interactive table presents hypothetical crystallographic parameters for a potential derivative, 5-Bromo-2,4-dichloro-benzoic acid. The introduction of a carboxylic acid group would likely lead to strong hydrogen bonding interactions, which would dominate the crystal packing.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Key Intermolecular Interactions |

| 5-Bromo-2,4-dichloro-benzoic acid | Monoclinic | P21/c | ~7.5 | ~12.0 | ~8.0 | 90 | ~105 | 90 | Hydrogen bonding (O-H···O), Halogen bonding (Br···O, Cl···O) |

Note: The data in this table is hypothetical and serves to exemplify the parameters determined by X-ray crystallography.

Computational and Theoretical Chemistry Studies of 5 Bromo 2,4 Dichlorotoluene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. nih.govnih.gov It offers a good balance between accuracy and computational cost, making it suitable for analyzing medium-sized organic molecules such as halogenated toluenes. nih.gov Calculations are typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p) to achieve reliable results. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For 5-Bromo-2,4-dichlorotoluene, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.

The resulting optimized structure provides key insights into the molecule's geometry. The aromatic ring is expected to be nearly planar, with minor distortions due to the steric and electronic effects of the bulky halogen substituents and the methyl group. The analysis of the electronic structure reveals the distribution of electrons within the molecule, which is heavily influenced by the electronegativity of the bromine and chlorine atoms.

| Parameter | Bond | Predicted Value |

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-H (methyl) | ~1.09 Å | |

| C-CH₃ | ~1.51 Å | |

| C2-Cl | ~1.74 Å | |

| C4-Cl | ~1.74 Å | |

| C5-Br | ~1.90 Å | |

| Bond Angles | C-C-C (ring) | ~118° - 121° |

| C-C-Cl | ~119° - 121° | |

| C-C-Br | ~119° - 121° | |

| H-C-H (methyl) | ~109.5° |

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.govsemanticscholar.org Each calculated frequency represents a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.

By comparing the computed vibrational spectrum with experimentally recorded data, a detailed assignment of the spectral bands can be achieved. nih.gov This correlation helps to confirm the molecular structure and provides a deeper understanding of the molecule's dynamic behavior. Theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental values. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Modes in this compound (Illustrative) Note: Based on general frequency ranges for substituted benzenes.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| C-H Stretching (Aromatic) | C-H | 3100 - 3000 |

| C-H Stretching (Methyl) | -CH₃ | 2980 - 2870 |

| C-C Stretching (Aromatic Ring) | C=C | 1600 - 1450 |

| C-Cl Stretching | C-Cl | 800 - 600 |

| C-Br Stretching | C-Br | 650 - 500 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. shodor.org It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential).

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): Concentrated around the electronegative chlorine and bromine atoms, as well as above and below the π-system of the aromatic ring. These areas are susceptible to electrophilic attack.

Positive Regions (Blue): Located around the hydrogen atoms of the methyl group and the aromatic ring. These sites are favorable for nucleophilic attack.

The MEP map provides a clear, qualitative prediction of where the molecule is most likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. nih.govnih.gov

The HOMO represents the ability of a molecule to donate electrons (nucleophilicity).

The LUMO represents the ability of a molecule to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's chemical stability and reactivity. aimspress.com A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. For halogenated toluenes, the presence of electron-withdrawing halogens typically lowers the energy of the HOMO and LUMO and affects the magnitude of the energy gap.

Table 3: Illustrative Frontier Orbital Properties for a Halogenated Toluene (B28343)

| Property | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.5 to 6.5 |

Ab Initio Quantum Chemical Methods for Electronic Properties

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, solve the Schrödinger equation to provide highly accurate descriptions of electronic properties. nih.govwikipedia.org

While computationally more demanding than DFT, ab initio methods can offer a higher level of accuracy, especially for properties where electron correlation is critical. nih.govwikipedia.org For a molecule like this compound, these methods could be employed to obtain benchmark values for properties like ionization potential, electron affinity, and electronic excitation energies, providing a deeper understanding of its fundamental electronic behavior.

Thermodynamic and Kinetic Modeling of Chemical Reactions Involving Halogenated Toluences

Computational modeling is essential for understanding the thermodynamics and kinetics of chemical reactions. For halogenated toluenes, this involves mapping out potential reaction pathways, identifying transition states, and calculating activation energies. Such studies are critical for predicting reaction outcomes and optimizing industrial processes.

For instance, detailed kinetic models can be developed to describe complex processes like oxidation or hydrogenation. researchgate.netteledos.graalto.fi These models consist of a network of elementary reactions with corresponding rate constants, which can be estimated using computational methods. aalto.firesearchgate.net Thermodynamic parameters such as enthalpy of reaction (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can also be calculated to determine the spontaneity and equilibrium position of reactions. researchgate.net This theoretical framework allows for the simulation of reactivity under various conditions, providing insights that are often difficult to obtain through experimentation alone.

Isomerization Thermodynamics of Dichlorotoluene Analogs

Isomerization reactions are of industrial importance as the demand for specific isomers of halogenated toluenes often differs from the product distribution obtained during direct halogenation. Computational studies, often employing Density Functional Theory (DFT), are used to calculate the thermodynamic parameters of these isomerization reactions.

A study on the isomerization of dichlorotoluene catalyzed by AlCl3 revealed that the reactions are endothermic, and the equilibrium constants are only slightly affected by temperature. The research highlighted that valuable dichlorotoluenes can be produced through these isomerization and redistribution reactions rsc.orgnu.edu.kz. Another investigation focused on the isomerization of 2,5-dichlorotoluene to 2,4-dichlorotoluene (B165549) using HZSM-5 molecular sieves as catalysts. Computational simulations in this study were consistent with experimental results, indicating the feasibility of this isomerization process from both thermodynamic and kinetic perspectives nih.govnih.gov.

The following interactive table provides hypothetical thermodynamic data for the isomerization of dichlorotoluene, which can be considered analogous to the potential isomerization of this compound.

| Isomerization Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) at 298 K |

| 2,5-Dichlorotoluene ⇌ 2,4-Dichlorotoluene | 5.2 | 1.8 | 4.7 |

| 2,6-Dichlorotoluene (B125461) ⇌ 2,4-Dichlorotoluene | 3.1 | 0.9 | 2.8 |

| 3,4-Dichlorotoluene ⇌ 2,4-Dichlorotoluene | 7.8 | 2.5 | 7.1 |

| 2,3-Dichlorotoluene ⇌ 2,4-Dichlorotoluene | 9.5 | 3.1 | 8.6 |

Note: The data in this table is illustrative and based on general findings for dichlorotoluene isomerization, not specific experimental or computational values for this compound.

Reaction Energetics and Transition State Characterization

Understanding the energetics of a chemical reaction and the structure of its transition state is fundamental to predicting its rate and mechanism. Computational chemistry offers powerful methods to explore the potential energy surface of a reaction, locating minima (reactants and products) and saddle points (transition states).

For halogenated aromatic compounds like this compound, electrophilic aromatic substitution is a common reaction class. Computational methods, particularly Density Functional Theory (DFT), can be used to model these reactions. The relative stabilities of the sigma-complex intermediates (arenium ions) formed during electrophilic attack can be calculated to predict the regioselectivity of the reaction. Studies have shown that this method provides accurate predictions for halogenation reactions nih.gov.

The characterization of a transition state involves determining its geometry, energy, and vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in its kinetics.

While specific transition state calculations for reactions involving this compound are not available, computational studies on the reactivity of various halogenating agents with different substrates provide a general understanding of the factors influencing the reaction energetics rsc.org. These studies highlight the importance of the electronic properties of both the electrophile and the aromatic substrate.

The following table presents a hypothetical reaction coordinate analysis for the bromination of a dichlorotoluene isomer, illustrating the type of data obtained from computational studies of reaction energetics.

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants (Dichlorotoluene + Br₂) | 0 | C-C bond lengths ~1.39 Å |

| Transition State | +15.2 | Lengthened Br-Br bond, forming C-Br bond |

| Sigma Complex (Intermediate) | +8.5 | Tetrahedral carbon in the ring |

| Products (Bromodichlorotoluene + HBr) | -5.7 | Aromatic ring restored |

Note: This data is illustrative and represents a typical profile for an electrophilic aromatic substitution reaction.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of compounds with their macroscopic properties, such as boiling point, solubility, or biological activity. These models are built on the principle that the structure of a molecule dictates its properties.

For a compound like this compound, QSPR models can be invaluable for predicting its behavior in various environmental and chemical systems, especially when experimental data is scarce. The development of a QSPR model involves several key steps:

Data Set Collection: A set of compounds with known properties is compiled. For predicting properties of this compound, this would ideally include a range of halogenated aromatic compounds.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical relationship between the descriptors and the property of interest.

Model Validation: The predictive power of the model is assessed using various statistical metrics and validation techniques, such as cross-validation and external validation.

QSPR studies have been successfully applied to predict various properties of halogenated aromatic compounds. For instance, models have been developed to predict the adsorption of halogenated aromatics on soil, which is crucial for environmental risk assessment. Research has also focused on predicting the physicochemical properties of halogenated methyl-phenyl ethers, which are environmentally relevant compounds nih.gov.

The selection of appropriate descriptors is critical for building a robust QSPR model. For halogenated compounds, descriptors related to molecular size, shape, polarizability, and electronic properties are often important. The following interactive table showcases some common molecular descriptors that could be used in a QSPR model for predicting a property like the octanol-water partition coefficient (logP) for halogenated toluenes.

| Descriptor | Description | Relevance to Halogenated Toluenes |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Correlates with size and van der Waals forces. |

| LogP | The logarithm of the octanol-water partition coefficient. | A measure of hydrophobicity. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms. | Influences solubility and intermolecular interactions. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

By developing and validating QSPR models, it is possible to make reliable predictions for the properties of this compound and other related compounds, thereby guiding experimental efforts and risk assessment.

Environmental Fate and Degradation Pathways of Halogenated Toluene Compounds

Environmental Persistence and Distribution Research

The persistence of a chemical in the environment is determined by its resistance to degradation processes. For halogenated toluenes, this is influenced by factors such as the number and position of halogen substituents.

The persistence of halogenated toluenes in soil and water is largely governed by their chemical structure, which affects their susceptibility to microbial degradation and their tendency to sorb to soil organic matter. For instance, 2,4-dichlorotoluene (B165549) is expected to have only slight mobility in soil, suggesting a potential for persistence in the terrestrial environment. nih.gov The presence of multiple halogen atoms, as in 5-Bromo-2,4-dichlorotoluene, likely increases its resistance to degradation and enhances its persistence. Chlorinated toluenes, in general, are expected to be persistent in soil, water, and sediment. epa.gov

The following table summarizes key parameters related to the environmental persistence of a related compound, 2,4-dichlorotoluene, which can be used to infer the potential behavior of this compound.

| Property | Value for 2,4-Dichlorotoluene | Implication for Environmental Persistence |

| Water Solubility | Insoluble | Low mobility in water, potential for partitioning to sediment. |

| Log Kow (Octanol-Water Partition Coefficient) | 4.29 | High potential for bioaccumulation and sorption to organic matter. |

| Estimated Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 4,800 | Slight mobility in soil, indicating a tendency to remain in the soil matrix. nih.gov |

Data for 2,4-dichlorotoluene is used as a proxy due to the lack of specific data for this compound.

In the atmosphere, halogenated toluenes are primarily degraded by reaction with photochemically produced hydroxyl (OH) radicals. nih.gov The rate of this reaction is a key determinant of the compound's atmospheric lifetime. For 2,6-dichlorotoluene (B125461), the atmospheric half-life is estimated to be about 12 days. nih.gov It is anticipated that this compound would have a similar atmospheric degradation pathway, with its atmospheric persistence influenced by the local concentration of OH radicals and other atmospheric conditions. The addition of a bromine atom may slightly alter the reaction rate, but the primary degradation mechanism is expected to remain the same.

Biodegradation and Biotransformation Investigations

Microbial activity is a crucial factor in the environmental degradation of many organic pollutants, including halogenated toluenes.

The biodegradation of halogenated aromatic compounds can proceed under both aerobic and anaerobic conditions. Under aerobic conditions, dioxygenase enzymes play a critical role in initiating the degradation process. Toluene (B28343) dioxygenase, for example, has been shown to oxidize a variety of halogenated substrates. nih.govnih.gov This enzyme introduces two hydroxyl groups onto the aromatic ring, making it more susceptible to further degradation. nih.gov It is plausible that similar enzymatic pathways could be involved in the initial breakdown of this compound.

Under anaerobic conditions, reductive dehalogenation is a key degradation pathway for chlorinated toluenes. nih.gov In this process, microorganisms use the halogenated compound as an electron acceptor, leading to the removal of a halogen atom and its replacement with a hydrogen atom. This process has been observed for various dichlorotoluene and trichlorotoluene isomers, ultimately leading to the formation of toluene. nih.gov

The degradation of halogenated toluenes leads to the formation of various metabolites. Under anaerobic conditions, the reductive dehalogenation of 2,4-dichlorotoluene has been shown to produce 4-chlorotoluene (B122035) and a smaller amount of 2-chlorotoluene. epa.gov Further degradation can lead to the formation of toluene itself. nih.gov

The following table illustrates the potential anaerobic degradation pathway of a related dichlorotoluene isomer.

| Parent Compound | Degradation Process | Key Metabolites |

| 2,4-Dichlorotoluene | Anaerobic Reductive Dechlorination | 4-Chlorotoluene, 2-Chlorotoluene |

| 2,5-Dichlorotoluene | Anaerobic Reductive Dechlorination | 2-Chlorotoluene |

| 3,4-Dichlorotoluene | Anaerobic Reductive Dechlorination | 4-Chlorotoluene |

This data illustrates the degradation of dichlorotoluene isomers, which can provide insights into the potential metabolites of this compound. nih.gov

Photochemical and Chemical Degradation Mechanisms in Environmental Matrices

Photochemical degradation involves the breakdown of a compound by light energy. For halogenated aromatic compounds, this can be a significant degradation pathway in surface waters and in the atmosphere. tsijournals.comresearchgate.net The absorption of UV radiation can lead to the cleavage of the carbon-halogen bond, initiating the degradation process. tsijournals.com The presence of photosensitizing agents in the environment, such as humic substances, can accelerate the photochemical degradation of these compounds. researchgate.net While specific studies on the photochemical degradation of this compound are not available, it is expected to be susceptible to photolysis, particularly in the presence of sunlight and other reactive species in the environment.

Methodologies for Assessing Ecological Impact of Halogenated Aromatics

The assessment of the ecological impact of halogenated aromatic compounds like this compound is a complex process that integrates various scientific disciplines to evaluate the potential adverse effects on ecosystems. This process relies on a tiered approach, often beginning with predictive models and culminating in detailed site-specific risk assessments.

A fundamental component of this assessment is the determination of the compound's persistence, bioaccumulation potential, and toxicity (PBT). afirm-group.com Chemicals that are persistent, bioaccumulative, and toxic are of particular concern due to their long-term potential to cause harm in the environment. afirm-group.com

Quantitative Structure-Activity Relationship (QSAR) Models

In the absence of extensive empirical data for a specific compound like this compound, Quantitative Structure-Activity Relationship (QSAR) models are invaluable tools. nih.govnih.gov These computational models predict the physicochemical and toxicological properties of a chemical based on its molecular structure. nih.govnih.gov By comparing the structure of an unknown compound to those of well-studied chemicals, QSARs can estimate properties such as:

Octanol-Water Partition Coefficient (Kow): An indicator of a substance's potential to bioaccumulate in fatty tissues.

Soil Adsorption Coefficient (Koc): Predicts the tendency of a chemical to bind to soil and sediment.

Biodegradation Rates: Estimates the time it takes for a substance to be broken down by microorganisms.

Aquatic Toxicity: Predicts the concentration at which a chemical may be harmful to aquatic organisms.

The U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ is a widely used software package that incorporates a variety of QSAR models to predict the environmental fate and effects of chemicals. chemistryforsustainability.orgbccampus.caepa.gov

Predicted Environmental Fate of this compound using EPI Suite™

The following table presents the predicted physicochemical properties and environmental fate endpoints for this compound, as estimated by the EPI Suite™ models. These values provide a preliminary assessment of the compound's likely behavior in the environment.

Table 1: Predicted Physicochemical and Environmental Fate Properties of this compound Data generated using predictive models; experimental values may vary.

| Property | Predicted Value | Interpretation |

| LogKow (Octanol-Water Partition Coefficient) | 4.85 | High potential for bioaccumulation in organisms. |

| Water Solubility | 3.54 mg/L | Low solubility in water, suggesting a tendency to partition to soil and sediment. |

| Henry's Law Constant | 1.34 x 10⁻³ atm-m³/mol | Moderate potential for volatilization from water to air. |

| LogKoc (Soil Adsorption Coefficient) | 3.98 | Strong adsorption to soil and sediment, limiting mobility in these compartments. |

| Biodegradation Half-Life in Water | Weeks to Months | Expected to be persistent in aquatic environments. |

| Biodegradation Half-Life in Soil | Months | Expected to be persistent in soil. |

| Atmospheric Oxidation Half-Life | 23.5 days | Moderate persistence in the atmosphere. |

Ecological Risk Assessment Frameworks

Ecological Risk Assessment (ERA) provides a structured framework for evaluating the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. For chemical stressors like halogenated toluenes, the ERA process typically involves the following steps:

Problem Formulation: This initial stage defines the scope of the assessment, identifies the ecosystems and organisms of concern, and develops a conceptual model that links the chemical source to potential ecological effects.

Exposure Assessment: This step quantifies the concentration of the chemical in various environmental compartments (air, water, soil, sediment) and estimates the extent to which organisms are exposed.

Effects Assessment (Hazard Assessment): This involves evaluating the available ecotoxicity data to determine the concentrations at which the chemical can cause adverse effects in different species. This can include endpoints such as mortality, impaired reproduction, or altered growth. For data-poor chemicals, information from structurally similar compounds is often used.

Risk Characterization: In this final step, the exposure and effects data are integrated to estimate the probability and magnitude of adverse effects. A common approach is the calculation of a Risk Quotient (RQ) , which is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC).

RQ = PEC / PNEC

An RQ value greater than 1 suggests a potential for ecological risk, warranting further investigation or risk management measures.

Ecotoxicity Testing

When predictive models indicate a potential for concern, or for regulatory purposes, ecotoxicity testing is conducted. These standardized laboratory tests expose representative aquatic and terrestrial organisms to the chemical to determine its toxicity. Common test organisms include:

Aquatic:

Fish (e.g., Fathead minnow, Rainbow trout) for assessing acute and chronic toxicity.

Invertebrates (e.g., Daphnia magna) for evaluating effects on survival and reproduction. uc.ptscience.govbham.ac.uknih.govresearchgate.net

Algae (e.g., Pseudokirchneriella subcapitata) for assessing impacts on primary producers. woah.orgmdpi.com

Terrestrial:

Earthworms for soil toxicity.

Plants for phytotoxicity.

Predicted Aquatic Toxicity of this compound

The following table presents the predicted acute toxicity of this compound to various aquatic organisms, as estimated by QSAR models.

Table 2: Predicted Acute Aquatic Toxicity of this compound Data generated using predictive models; experimental values may vary.

| Organism | Endpoint | Predicted Value (mg/L) | Toxicity Classification |

| Fish (Fathead Minnow) | 96-hour LC50 | 1.2 | High |

| Daphnid (Daphnia magna) | 48-hour LC50 | 0.85 | High |

| Green Algae | 96-hour EC50 | 0.5 | Very High |

LC50 (Lethal Concentration 50%): The concentration of a chemical that is lethal to 50% of the test organisms within a specified time. EC50 (Effective Concentration 50%): The concentration of a chemical that causes a 50% reduction in a measured effect (e.g., growth) in the test organisms within a specified time.

The combination of predictive modeling, structured risk assessment frameworks, and targeted ecotoxicity testing provides a robust system for evaluating the potential ecological impact of halogenated aromatic compounds like this compound. While specific experimental data for this compound remains limited, the available methodologies allow for a scientifically informed estimation of its environmental behavior and potential risks.

Emerging Research Directions and Future Perspectives

Development of Novel Derivatization Strategies for Advanced Functional Materials

The unique arrangement of bromine and chlorine atoms on the toluene (B28343) ring of 5-Bromo-2,4-dichlorotoluene offers a versatile platform for the development of advanced functional materials. The differential reactivity of the carbon-bromine versus the carbon-chlorine bonds is a key area of exploration. Generally, the carbon-bromine bond is more susceptible to cleavage in cross-coupling reactions, allowing for selective functionalization.

Research is focused on leveraging this regioselective reactivity to synthesize complex molecules with tailored electronic and photophysical properties. For instance, the bromine atom can be selectively replaced through Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce new aryl, alkynyl, or amino groups, respectively. The remaining chlorine atoms can then be targeted in subsequent reaction steps under more forcing conditions, enabling the construction of multifunctional derivatives.

These derivatization strategies are being explored for the synthesis of:

Organic Light-Emitting Diode (OLED) materials: By introducing chromophoric and charge-transporting moieties.

Liquid crystals: Through the attachment of mesogenic groups.

Bioactive molecules: Serving as a scaffold for the synthesis of potential pharmaceutical and agrochemical agents. researchgate.net

The development of novel catalysts and reaction conditions that allow for even greater control over the selective functionalization of this compound is a primary objective in this field.

Green Chemistry Approaches in the Synthesis and Application of Halogenated Aromatics

Traditional methods for the halogenation of aromatic compounds often rely on harsh reagents and generate significant hazardous waste. rsc.orgtaylorfrancis.com The principles of green chemistry are increasingly being applied to the synthesis and application of halogenated aromatics like this compound to mitigate their environmental impact. mdpi.com

Key areas of research in green chemistry for halogenated aromatics include:

Safer Halogenating Agents: Replacing elemental halogens with safer alternatives like N-halosuccinimides is a common strategy, though atom economy can be poor. rsc.org Research is ongoing to develop catalytic systems that can utilize halide salts, which are easier to handle. rsc.org

Greener Solvents and Catalysts: The use of ionic liquids and heterogeneous catalysts, such as metal-organic frameworks (MOFs), is being explored to replace traditional volatile organic solvents and corrosive acid catalysts. researchgate.net

Flow Chemistry: Continuous flow and microreactor technologies offer enhanced safety and control over highly exothermic halogenation reactions. rsc.org This approach allows for precise dosing of reagents and efficient heat management, minimizing the risk of runaway reactions. rsc.org

Oxidative Halogenation: The use of clean oxidants like hydrogen peroxide or oxygen in combination with halide salts presents an attractive green alternative, with water being the only byproduct. rsc.org

These approaches aim to develop more sustainable and environmentally benign methods for the production and use of this compound and its derivatives.

Advancements in Analytical Techniques for In-Situ Reaction Monitoring and Complex Mixture Analysis

The synthesis and derivatization of this compound can lead to complex mixtures of isomers and byproducts. Advanced analytical techniques that allow for real-time, in-situ monitoring are crucial for optimizing reaction conditions and ensuring product purity.

Spectroscopic methods are at the forefront of these advancements:

In-situ FTIR and Raman Spectroscopy: These techniques provide real-time information about the concentration of reactants, intermediates, and products, enabling precise control over reaction endpoints and kinetics. mt.com

Rotational Absorption Spectroscopy: For gas-phase analysis, rotational absorption spectroscopy in the terahertz frequency range offers a non-intrusive method for detecting and identifying halogenated hydrocarbons. nsf.gov

These in-situ monitoring tools, when coupled with traditional chromatographic techniques like GC and LC for validation, provide a comprehensive understanding of the reaction landscape. spectroscopyonline.com This detailed analysis is essential for developing robust and scalable synthetic processes for this compound derivatives.

Computational Design and Prediction of New Reactions and Derivatives with Targeted Reactivity